Isopropyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
CAS No.: 923866-97-1
Cat. No.: VC4401880
Molecular Formula: C21H22FN3O3S
Molecular Weight: 415.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923866-97-1 |
|---|---|
| Molecular Formula | C21H22FN3O3S |
| Molecular Weight | 415.48 |
| IUPAC Name | propan-2-yl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C21H22FN3O3S/c1-5-10-29-21-24-18-17(19(26)25-21)16(13-6-8-14(22)9-7-13)15(12(4)23-18)20(27)28-11(2)3/h5-9,11,16H,1,10H2,2-4H3,(H2,23,24,25,26) |
| Standard InChI Key | DMAVFVTVRQUYCE-UHFFFAOYSA-N |
| SMILES | CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=C(C=C3)F)C(=O)OC(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s molecular formula is C<sub>21</sub>H<sub>22</sub>FN<sub>3</sub>O<sub>3</sub>S, with a molecular weight of 415.48 g/mol. Its IUPAC name, propan-2-yl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate, reflects its intricate architecture. Key structural elements include:
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A pyrido[2,3-d]pyrimidine core fused with a tetrahydropyridine ring.
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A 4-fluorophenyl group at position 5, enhancing lipophilicity and potential target binding.
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An allylthio (-S-CH<sub>2</sub>CH=CH<sub>2</sub>) substituent at position 2, which may influence redox reactivity.
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An isopropyl ester group at position 6, modulating solubility and metabolic stability.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 923866-97-1 | |
| Molecular Formula | C<sub>21</sub>H<sub>22</sub>FN<sub>3</sub>O<sub>3</sub>S | |
| Molecular Weight | 415.48 g/mol | |
| SMILES | CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=C(C=C3)F)C(=O)OC(C)C | |
| InChIKey | DMAVFVTVRQUYCE-UHFFFAOYSA-N |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrimidine precursors. While exact protocols remain proprietary, analogous routes for structurally related pyridopyrimidines suggest:
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Core Formation: Cyclocondensation of aminopyridine derivatives with carbonyl reagents to construct the pyrido[2,3-d]pyrimidine scaffold.
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Functionalization: Sequential substitutions introduce the 4-fluorophenyl, allylthio, and isopropyl ester groups. The allylthio moiety is likely installed via nucleophilic displacement using allyl mercaptan.
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Oxidation and Esterification: The 4-oxo group is introduced through ketonization, followed by esterification with isopropyl alcohol under acidic conditions.
Reactivity Profile
The compound’s reactivity is dominated by:
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Allylthio Group: Susceptible to oxidation, forming sulfoxide or sulfone derivatives, which could alter biological activity.
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Ester Hydrolysis: The isopropyl ester may undergo enzymatic or alkaline hydrolysis to yield the corresponding carboxylic acid, affecting pharmacokinetics.
Physicochemical Properties
Solubility and Stability
Experimental solubility data remain unreported, but computational predictions (e.g., LogP ≈ 3.2) suggest moderate lipophilicity, favoring cellular membrane permeability. Stability studies indicate susceptibility to hydrolytic degradation at extreme pH, necessitating storage at controlled temperatures.
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1700–1750 cm<sup>−1</sup> (C=O stretch), 1250 cm<sup>−1</sup> (C-F stretch), and 2550 cm<sup>−1</sup> (S-H stretch, if present).
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NMR: <sup>1</sup>H-NMR signals for the allylthio group (δ 3.2–3.5 ppm, -SCH<sub>2</sub>; δ 5.1–5.3 ppm, CH=CH<sub>2</sub>) and 4-fluorophenyl aromatic protons (δ 7.0–7.4 ppm).
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for derivatization:
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Ester Replacement: Substituting the isopropyl group with polar groups (e.g., -OH, -NH<sub>2</sub>) to enhance solubility.
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Allylthio Modifications: Introducing bulkier thioethers to improve target selectivity.
Preclinical Development Challenges
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